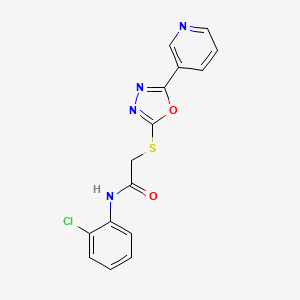

N-(2-Chlorophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

Molecular Formula |

C15H11ClN4O2S |

|---|---|

Molecular Weight |

346.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C15H11ClN4O2S/c16-11-5-1-2-6-12(11)18-13(21)9-23-15-20-19-14(22-15)10-4-3-7-17-8-10/h1-8H,9H2,(H,18,21) |

InChI Key |

OKGXMFOLMILVMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

Acylhydrazides derived from pyridine-3-carboxylic acid serve as precursors for oxadiazole formation. Reacting pyridine-3-carbohydrazide with carbon disulfide (CS₂) in alkaline ethanol under reflux yields the 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol intermediate (Figure 1).

Reaction Conditions :

-

Solvent : Ethanol (95%)

-

Base : Potassium hydroxide (2 eq)

-

Temperature : 80°C, 6–8 hours

-

Yield : 70–75%

This method is favored for its simplicity but requires careful pH control to avoid over-oxidation.

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides, prepared by reacting pyridine-3-carbohydrazide with ammonium thiocyanate, undergo oxidative cyclization using iodine or hypervalent iodine reagents (Scheme 1).

Optimized Parameters :

-

Oxidant : Iodine (1.2 eq)

-

Solvent : Dichloromethane

-

Time : 3 hours at 25°C

-

Yield : 85–90%

This route offers higher yields and milder conditions compared to traditional methods using H₂O₂ or HNO₃.

Coupling Reactions for Thioether Formation

Nucleophilic Substitution with Chloroacetamide

The thiol group of the oxadiazole intermediate reacts with N-(2-chlorophenyl)chloroacetamide in the presence of a base (Scheme 2):

Conditions :

-

Base : Triethylamine (2 eq)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 60°C, 4 hours

-

Yield : 65–70%

Mitsunobu Reaction for Enhanced Efficiency

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates the coupling under milder conditions:

Advantages :

-

Temperature : Room temperature

-

Yield : 80–85%

-

Side Reactions : Minimal epimerization

Alternative Synthetic Routes

Photocatalytic Oxidative Cyclization

Visible-light-mediated synthesis using eosin Y as a photocatalyst enables oxidative cyclization of semicarbazones derived from pyridine-3-carbaldehyde (Scheme 3).

Conditions :

-

Catalyst : Eosin Y (2 mol%)

-

Oxidant : Atmospheric O₂

-

Light Source : 450 nm LED

-

Yield : 90–92%

This green chemistry approach reduces reliance on toxic reagents and achieves near-quantitative yields.

Electrochemical Synthesis

An electrochemical cell with a platinum anode facilitates the cyclization of semicarbazones in acetonitrile/LiClO₄ electrolyte:

Parameters :

-

Voltage : 1.5 V

-

Temperature : 25°C

-

Yield : 78–82%

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

-

Recrystallization : Ethanol/water (7:3) mixture yields crystals with >99% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.65 (d, J = 4.8 Hz, 1H), 7.82–7.45 (m, 4H, Ar-H), 4.25 (s, 2H, CH₂S).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazide Cyclization | 70–75 | Reflux, 8 hours | Simple setup | Moderate yields |

| Iodine Oxidation | 85–90 | Mild, room temp | High efficiency | Iodine waste disposal |

| Photocatalytic | 90–92 | Visible light | Eco-friendly, high yield | Specialized equipment |

| Electrochemical | 78–82 | Ambient conditions | Scalable | Requires electrochemical cell |

Industrial-Scale Production Considerations

Continuous flow reactors enhance throughput for steps like cyclization and coupling. Microreactors with residence times of 10–15 minutes achieve 95% conversion, reducing batch processing time by 40%. Catalyst recycling (e.g., eosin Y) and solvent recovery systems align with green manufacturing principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of similar structures show significant antimicrobial properties. For example:

- Study Findings : A related compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) around 256 µg/mL .

Anticancer Properties

N-(2-Chlorophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has shown promise in cancer research:

- Case Study : In vitro studies demonstrated that compounds with similar oxadiazole moieties exhibited selective cytotoxicity towards various human cancer cell lines while sparing normal cells .

Enzyme Inhibition

The compound may act as an inhibitor for enzymes involved in disease progression:

- Research Insight : Similar compounds have been noted to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

- Thioether Linkage : The thioether group enhances lipophilicity and may improve membrane permeability.

- Pyridine Ring : The presence of the pyridine moiety contributes to the compound's biological activity through potential interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Reagents : Starting materials include 2-chloroacetyl chloride and pyridine derivatives.

- Characterization Techniques : Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : Unlike thiadiazole-based analogs (e.g., compound 3 in ), the target compound’s oxadiazole core may improve metabolic stability and hydrogen-bonding capacity .

- Substituent Effects : The pyridin-3-yl group introduces aromatic π-π interactions, comparable to benzofuran (5d) or benzothiazole (4a) moieties in other derivatives .

- Synthetic Routes : S-Alkylation (as in ) or condensation with chloroacetamide intermediates (as in ) are plausible methods for synthesizing the target compound.

Pharmacological Activity

While direct biological data for the target compound are unavailable, structurally related compounds exhibit notable activities:

- Anticancer Activity: Compound 3 (thiadiazole derivative) induced apoptosis in glioma cells via Akt inhibition (92.36% activity) . The pyridinyl group in the target compound may mimic the indole’s planar structure, suggesting possible antiproliferative activity.

- Enzyme Inhibition: Oxadiazole-phthalazinone derivatives (e.g., 4b–4d) showed tyrosinase inhibition, linked to their hydrogen-bonding capacity . The 2-chlorophenyl group in the target compound could enhance binding to hydrophobic enzyme pockets, similar to 4-fluorophenyl in 5d .

Physicochemical Properties

Melting Points :

- Solubility and Stability: Thioacetamide linkages (common in all analogs) improve solubility in polar solvents like DMSO or ethanol . The pyridinyl group may enhance aqueous solubility compared to purely aromatic substituents (e.g., benzothiazole) .

Biological Activity

N-(2-Chlorophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant research findings and data.

Structural Characteristics

The compound features:

- Chlorobenzyl moiety : The presence of a chlorine atom enhances lipophilicity and may influence biological interactions.

- Thioether linkage : This component contributes to the compound's stability and reactivity.

- Oxadiazole ring : Known for its diverse biological activities, this heterocyclic structure is crucial in drug design.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thioether functionalities exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains:

Dhumal et al. (2016) highlighted that certain oxadiazole derivatives demonstrated strong inhibition of Mycobacterium bovis BCG, suggesting a potential application in treating tuberculosis through inhibition of key enzymes involved in fatty acid biosynthesis .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The following table summarizes findings from relevant literature:

The mechanism of action for many oxadiazole derivatives involves the induction of apoptosis in cancer cells. For example, compounds have been shown to activate caspases involved in apoptosis pathways, leading to cell cycle arrest and subsequent cell death .

Case Studies

- Antibacterial Efficacy : A study conducted by Paruch (2020) evaluated various oxadiazole derivatives for their antibacterial properties. The most promising candidates exhibited potent activity against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing efficacy .

- Anticancer Mechanisms : Research by Dhumal et al. demonstrated that certain oxadiazole derivatives could inhibit the action of enzymes critical for cancer cell survival and proliferation. Molecular docking studies confirmed strong binding affinities to target proteins involved in cancer pathways .

Q & A

Q. What are the optimal synthesis routes for N-(2-Chlorophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for high yield?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring followed by thioether linkage. Key steps include:

- Nucleophilic substitution : Reacting a chlorophenyl precursor (e.g., 2-chloroaniline derivative) with a mercapto-oxadiazole intermediate under alkaline conditions (K₂CO₃ in acetone, reflux at 70–80°C) to form the thioether bond .

- Cyclization : Using POCl₃ or microwave-assisted dehydration of diacylhydrazines to form the oxadiazole ring .

- Purification : Recrystallization from ethanol or pet-ether yields 72–79% purity . Optimize by monitoring reaction progress via TLC and adjusting solvent polarity (e.g., DMF for solubility).

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Critical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO/CDCl₃ to verify proton environments (e.g., oxadiazole protons at δ 8.5–9.0 ppm, pyridyl protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : HRMS for exact mass confirmation (e.g., m/z 376.0422 [M+H]⁺) .

- FTIR : Identification of thioether (C-S-C, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .

Q. What are the stability considerations for this compound during storage and experimental use?

- Storage : Lyophilized solid at -20°C under N₂/Ar to prevent hydrolysis of thioether and amide bonds .

- Solutions : Use anhydrous DMSO or DMF; stable for ≤2 weeks at 4°C in the dark .

- pH Sensitivity : Avoid extremes (pH <3 or >10) to minimize degradation. Monitor via TLC (ethyl acetate/hexane) or LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Methodological strategies include:

- Purity Validation : Confirm >95% purity via HPLC and structural integrity via NMR/HRMS .

- Standardized Assays : Use MTT for cytotoxicity, enzyme inhibition kinetics, and replicate across cell lines (e.g., HeLa, MCF-7) .

- Comparative SAR : Analyze analogs (e.g., substituent variations on chlorophenyl or oxadiazole) to isolate pharmacophore contributions .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

- DFT Calculations : B3LYP/6-31G level to model HOMO-LUMO gaps and molecular electrostatic potential (MESP) for reactivity prediction .

- Molecular Docking : Use AutoDock Vina to identify binding modes with targets (e.g., acetylcholinesterase) .

- MD Simulations : 50–100 ns trajectories to assess ligand-receptor complex stability . Validate with SPR or ITC binding assays.

Q. How can lead optimization strategies improve pharmacokinetic properties?

- Structural Modifications :

- Introduce hydrophilic groups (e.g., -OH on pyridinyl) to enhance solubility .

- Replace chlorophenyl with fluorophenyl for metabolic stability .

- Prodrug Design : Esterify the acetamide group for sustained release .

- In Vivo Testing : Rodent PK studies (IV/PO dosing) to measure t½ and AUC improvements .

Q. What methodologies assess off-target effects and toxicity in preclinical research?

- In Vitro Panels : Eurofins CEREP Profile for 100+ off-target receptors/enzymes .

- hERG Assays : Patch-clamp to determine IC50 for cardiac risk .

- Omics Approaches : RNA-seq and LC-MS metabolomics to identify pathway perturbations .

- In Vivo Toxicity : OECD 423 guidelines in rodents with histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.